N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
Description
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted ethyl chain linked to a 5-methylthiophene ring. Thiophene rings are known for enhancing metabolic stability and binding interactions in drug design , while the methoxy group may influence solubility and electronic properties . Synthesis methods for analogous compounds often involve reductive alkylation, hydrolysis, or coupling reactions, as seen in related N-substituted acetamides .
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-4-5-10(14-7)9(13-3)6-11-8(2)12/h4-5,9H,6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHVJGFZBBJYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate can then undergo further reactions to introduce the methoxy and ethyl groups, resulting in the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Scientific Research Applications
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, thiophene derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Phenyl Rings : Thiophene-containing analogs (e.g., 5RH1) exhibit strong binding to viral proteases due to sulfur’s electronic effects and ring planarity , whereas phenyl derivatives (e.g., 3a–3c) show hypoglycemic activity via α-glucosidase inhibition .
- Methoxy Groups: Methoxy substitution in 3a–3c enhances solubility and modulates receptor interactions compared to non-polar substituents . This aligns with , where methoxy groups improved water solubility in melatonergic ligands .
- Halogenation : Chloro substituents (e.g., 5RH1, ) may enhance binding affinity but reduce metabolic stability due to increased lipophilicity .
Pharmacological and Physicochemical Properties
- Activity Trends: Hypoglycemic Effects: In , compound 3a (naphthalen-1-yl substituent) showed the strongest activity (25.1% blood sugar reduction), outperforming 3b (nitrophenyl) despite contradictory IC50 rankings (3a > 3c > 3b). This suggests substituent bulkiness and electronic effects differentially influence in vitro vs. in vivo efficacy . Antiviral Potential: Pyridine-thiophene hybrids like 5RH1 exhibit high SARS-CoV-2 Mpro affinity via His163 and Asn142 interactions, highlighting the synergy of heterocycles .
- Solubility and Stability :
Discrepancies and Limitations
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